4-(dimethylamino)butylcarbamodithioic acid
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Overview
Description
4-(dimethylamino)butylcarbamodithioic acid is a chemical compound with the molecular formula C7H16N2O2S2. This compound is characterized by the presence of a carbamic acid group and a dithio linkage, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, N-(4-(dimethylamino)butyl)dithio- typically involves the reaction of 4-(dimethylamino)butylamine with carbon disulfide, followed by the addition of an appropriate carbamoylating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of carbamic acid, N-(4-(dimethylamino)butyl)dithio- may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the process.
Types of Reactions:
Oxidation: 4-(dimethylamino)butylcarbamodithioic acid can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or amines, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the dithio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted carbamic acids
Scientific Research Applications
4-(dimethylamino)butylcarbamodithioic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of carbamic acid, N-(4-(dimethylamino)butyl)dithio- involves its interaction with molecular targets such as enzymes or proteins. The dithio group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- Carbamic acid, N-(4-(dimethylamino)butyl)thio-
- Carbamic acid, N-(4-(dimethylamino)butyl)oxy-
Comparison: 4-(dimethylamino)butylcarbamodithioic acid is unique due to the presence of the dithio linkage, which imparts distinct chemical reactivity compared to its thio and oxy analogs. The dithio group enhances its ability to participate in redox reactions and form covalent bonds with proteins, making it a valuable compound in biochemical research.
Properties
CAS No. |
18997-68-7 |
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Molecular Formula |
C7H16N2S2 |
Molecular Weight |
192.4 g/mol |
IUPAC Name |
4-(dimethylamino)butylcarbamodithioic acid |
InChI |
InChI=1S/C7H16N2S2/c1-9(2)6-4-3-5-8-7(10)11/h3-6H2,1-2H3,(H2,8,10,11) |
InChI Key |
DCHCGJGEXGQXPE-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)CCCCN=C(S)S |
SMILES |
CN(C)CCCCNC(=S)S |
Canonical SMILES |
CN(C)CCCCNC(=S)S |
18997-68-7 | |
Synonyms |
N-[4-(Dimethylamino)butyl]carbamodithioic acid |
Origin of Product |
United States |
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